molecular formula C18H16F2N2O2 B2733578 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide CAS No. 955635-94-6

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide

Cat. No.: B2733578
CAS No.: 955635-94-6
M. Wt: 330.335
InChI Key: DZGHARMPKMHDTH-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core modified with an acetyl group at the 2-position and a 2,4-difluorobenzamide substituent at the 7-position. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural alkaloids, enabling interactions with diverse biological targets . The acetyl group enhances metabolic stability, while the 2,4-difluorobenzamide moiety contributes to lipophilicity and target binding affinity, likely through halogen bonding or π-π interactions .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-13(12)10-22)21-18(24)16-5-3-14(19)9-17(16)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHARMPKMHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and therapeutic implications based on current research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . It may act as an inhibitor of certain kinases involved in signaling pathways associated with cancer proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent . Research indicates that it may inhibit the activity of key enzymes involved in tumor growth. For example:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that the compound effectively reduces cell proliferation in various cancer cell lines by targeting specific signaling pathways .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Alzheimer’s Disease Models : In Drosophila models of Alzheimer's disease, the compound mitigated Aβ42 toxicity by rescuing phenotypic defects and enhancing motor functions .
  • Cell Viability Improvement : It has been reported to improve cell viability in neuronal cell lines exposed to neurotoxic agents .

Case Studies and Research Findings

StudyObjectiveKey Findings
Reddy et al. (2017)Evaluate anticancer effectsDemonstrated significant inhibition of tumor growth in vitro; induced apoptosis .
Yakoub et al. (2018)Investigate neuroprotective effectsShowed improvement in motor functions and reduced neurotoxicity in Alzheimer's models .
BenchChem (2024)Synthesis and applicationIdentified as a promising lead compound for further drug development due to its structural features .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
  • Lipophilicity (LogP) : Estimated LogP of 3.2 for the target compound (calculated via fragment-based methods), compared to 4.1 for teflubenzuron .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, higher than lufenuron (167°C) due to stronger crystal packing from the acetyl group .

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